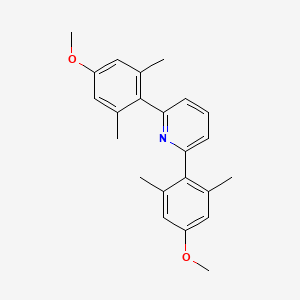
2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that combines the structural features of quinoline and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 2-methylquinoline-4-carbaldehyde with an appropriate oxazole derivative under acidic or basic conditions. The reaction may be catalyzed by Lewis acids or bases to enhance the yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can target the oxazole ring, leading to the formation of various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has shown potential in biological applications, particularly as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore the compound’s efficacy in treating various diseases. Its potential as a therapeutic agent is being investigated in preclinical studies.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-quinolinol
- 4-Hydroxy-2-methylquinoline
- 4-Hydroxyquinaldine
- 2-Methyl-quinolin-4-ol
Uniqueness
2-Methyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one is unique due to its combined quinoline and oxazole structure, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds that contain only one of these heterocycles.
Properties
CAS No. |
142052-72-0 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-methyl-4-quinolin-2-yl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C13H10N2O2/c1-8-14-12(13(16)17-8)11-7-6-9-4-2-3-5-10(9)15-11/h2-7,16H,1H3 |
InChI Key |
UGQHAZHLTNUBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)




![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)
